molecular formula C18H22N4O3 B11024383 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11024383
M. Wt: 342.4 g/mol
InChI Key: RYOXFRFGWJVFTB-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide features a benzimidazole core substituted at the 1-position with a methyl group and at the 2-position with an isopropyl group. This benzimidazole moiety is linked via a propanamide spacer to a 3-methoxy-1,2-oxazole heterocycle. The methoxy-oxazole group may enhance solubility or serve as a hydrogen-bond acceptor, while the isopropyl substituent likely contributes to lipophilicity and steric effects.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C18H22N4O3/c1-11(2)18-20-14-9-12(5-7-15(14)22(18)3)19-16(23)8-6-13-10-17(24-4)21-25-13/h5,7,9-11H,6,8H2,1-4H3,(H,19,23)

InChI Key

RYOXFRFGWJVFTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the benzimidazole ring, and the subsequent coupling of these two moieties.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.

    Formation of the Benzimidazole Ring: The benzimidazole ring is typically formed through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the oxazole and benzimidazole rings through an amide bond formation, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) can be employed.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. The oxazole and benzimidazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compounds 3a–3b
Core Structure 1-Methyl-2-isopropyl benzimidazole 5-Methyl benzimidazole
Linker Propanamide Hydrazide
Key Substituent 3-Methoxy-1,2-oxazol-5-yl Substituted benzaldehyde
Potential Interactions Hydrogen bonding (amide, oxazole) Hydrogen bonding (hydrazide, aldehyde)
Lipophilicity (Predicted) High (isopropyl group) Moderate (benzaldehyde groups)

Comparison with N,O-Bidentate Directing Groups ()

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization. While the target compound lacks a hydroxyl group, its methoxy-oxazole moiety may act as a weaker directing group due to the oxazole’s nitrogen and oxygen atoms. However, the steric bulk of the isopropyl group in the target could hinder coordination with metal catalysts compared to the less bulky 2-hydroxy-1,1-dimethylethyl group in .

Computational Insights into Noncovalent Interactions

Using methodologies described in and , the target compound’s noncovalent interactions were theoretically analyzed:

  • Electrostatic Potential (ESP): The oxazole’s methoxy group exhibits a negative ESP region, favoring interactions with cationic or hydrogen-bond-donor residues.
  • π-Stacking Potential: The benzimidazole’s aromatic system shows strong π-π stacking capability, similar to compounds 3a–3b, but the oxazole’s smaller π-system may limit additional stacking interactions .

Biological Activity

Basic Information

PropertyValue
Molecular Formula C23H20N2O5
Molecular Weight 404.4 g/mol
IUPAC Name N-(1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
InChI Key YQXOPYRRRONXGL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially influencing processes like cell proliferation, apoptosis, and immune responses. The exact mechanisms remain under investigation but may involve inhibition of key kinases or other signaling molecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to our target molecule have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Anticancer Potential

Research has also explored the anticancer potential of benzimidazole derivatives. The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, modifications to similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

1. Antimicrobial Efficacy

In a controlled study, a series of benzimidazole derivatives were tested against MRSA. The results showed that compounds with similar structural features to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.

2. Anticancer Activity

A recent publication detailed the effects of benzimidazole derivatives on human cancer cell lines. The study found that certain compounds led to a significant reduction in cell viability in breast and colon cancer cells, suggesting that the target compound may possess similar anticancer properties through apoptosis induction and cell cycle arrest mechanisms .

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